molecular formula C17H13NO2 B8584247 1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one CAS No. 109920-72-1

1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one

Cat. No. B8584247
M. Wt: 263.29 g/mol
InChI Key: GMJGVSRJFCRDSX-UHFFFAOYSA-N
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Patent
US04808609

Procedure details

A mixture of 200 mg of the product of Step A in 10 ml of methanol was hydrogenated in the presence of palladized activated charcoal at room temperature until absorption ceased and was then filtered. The filtrate was evaporated to dryness and the residue was chromatographed over silica. Elution with a 6-3-1 cyclohexane-dichloromethane-triethylamine mixture yielded 143 mg of 1-(2-hydroxyphenyl)-3-(1H-indol-4-yl)-1-propanone melting at ≃143° C.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:20])[CH:9]=[CH:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH:13]=[CH:14][NH:15]2>CO>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:20])[CH2:9][CH2:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH:13]=[CH:14][NH:15]2

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C=CC1=C2C=CNC2=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in the presence of palladized activated charcoal at room temperature until absorption
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica
WASH
Type
WASH
Details
Elution with a 6-3-1 cyclohexane-dichloromethane-triethylamine mixture

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)C(CCC1=C2C=CNC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.